N-Iodosaccharin

Catalog No.
S1520880
CAS No.
86340-94-5
M.F
C7H4INO3S
M. Wt
309.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Iodosaccharin

CAS Number

86340-94-5

Product Name

N-Iodosaccharin

IUPAC Name

2-iodo-1,1-dioxo-1,2-benzothiazol-3-one

Molecular Formula

C7H4INO3S

Molecular Weight

309.08 g/mol

InChI

InChI=1S/C7H4INO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H

InChI Key

XQKQROJYWLWDMP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)I

Synonyms

2-Iiodo--1,​2-​benzisothiazol-​3(2H)​-​one 1,​1-​Dioxide

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)I

Iodination Reagent:

N-Iodosaccharin (NISac) is a mild and efficient iodination reagent used in organic synthesis. It allows for the introduction of an iodine atom into organic molecules, which is a crucial step in creating various valuable compounds. Unlike many other iodination reagents, NISac operates under neutral conditions, meaning it doesn't require the presence of strong acids or heavy metals, which can be harsh and potentially damage other functional groups within the molecule. Additionally, it is selective and doesn't affect oxidizable groups like hydroxyl or aldehyde, offering greater control over the reaction.

Advantages:

Compared to other N-haloamide reagents, N-iodosaccharin offers several advantages:

  • Higher electrophilicity: The presence of the sulfone group in its structure makes the iodine atom more reactive, leading to faster and more efficient iodination reactions.
  • Mild reaction conditions: As mentioned earlier, NISac operates under neutral conditions, minimizing the risk of side reactions and making it suitable for use with sensitive substrates.
  • Selectivity: It specifically targets specific sites in the molecule for iodination and avoids affecting other functional groups, leading to cleaner products.

Applications:

N-Iodosaccharin finds applications in the synthesis of various organic compounds, including:

  • Pharmaceuticals: Iodination plays a vital role in the development of many pharmaceuticals, and NISac can be a valuable tool for introducing iodine atoms into drug candidates.
  • Fine chemicals: Iodinated compounds are used in various industries, including electronics, agriculture, and materials science. NISac can be employed for their selective synthesis.
  • Organic materials: Iodinated organic materials have unique properties and find applications in areas like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). NISac can be utilized for their controlled synthesis.

N-Iodosaccharin is an iodinating agent derived from saccharin, a well-known artificial sweetener. Its chemical formula is C7H4INO3S, and it exists as a crystallohydrate with one water molecule . The compound features an iodine atom attached to the nitrogen of the saccharin molecule, making it a potent source of electrophilic iodine.

During iodination reactions, N-Iodosaccharin acts as a source of electrophilic iodine (I+). The relatively weak N-I bond allows for the easy release of I+, which then attacks the target molecule, forming a new carbon-iodine bond [].

  • Wear gloves and protective eyewear while handling N-Iodosaccharin.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Store in a cool, dark place in a tightly sealed container [].
, primarily as an iodinating agent:

  • Aromatic Iodination: It efficiently iodates aromatic compounds under mild conditions .
  • Alkene Iodination: N-Iodosaccharin can be used for the hypoiodination of alkenes .
  • Glycosylation Reactions: In acetone and acetonitrile, N-Iodosaccharin mediates glycosylation reactions with solvent incorporation between glycosyl donor and acceptor .
  • Cycloaddition Reactions: N-Iodosaccharin acts as a reusable catalyst for formal [2+4] cycloaddition of imines and enones .

N-Iodosaccharin finds applications in various areas of organic synthesis:

  • Organic Synthesis: It serves as a valuable reagent in the preparation of iodinated organic compounds .
  • Catalyst: N-Iodosaccharin acts as a reusable catalyst in certain cycloaddition reactions .
  • Glycochemistry: It plays a role in glycosylation reactions, offering unique solvent incorporation properties .

N-Iodosaccharin has been studied in the context of its interactions with various solvents and substrates:

  • Solvent Effects: In glycosylation reactions, the compound exhibits interesting solvent incorporation behavior, particularly in acetone and acetonitrile .
  • Substrate Interactions: Its reactivity with aromatic compounds and alkenes has been explored, showcasing its versatility as an iodinating agent .

Similar Compounds: Comparison and List

N-Iodosaccharin belongs to a family of N-halosuccinimides and related compounds used in organic synthesis. Some similar compounds include:

  • N-Iodosuccinimide (NIS)
  • N-Bromosuccinimide (NBS)
  • N-Chlorosuccinimide (NCS)

Compared to these compounds, N-Iodosaccharin offers unique properties:

  • Reactivity: N-Iodosaccharin often provides milder reaction conditions compared to N-Iodosuccinimide .
  • Selectivity: It may offer different regioselectivity in certain reactions compared to other N-halo compounds.
  • Solvent Interactions: N-Iodosaccharin's behavior in solvents like acetone and acetonitrile during glycosylation reactions sets it apart from other iodinating agents .
  • Catalytic Activity: Its use as a reusable catalyst in cycloaddition reactions demonstrates versatility beyond simple iodination .

XLogP3

1.3

UNII

11WJR74OBI

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

86340-94-5

Wikipedia

N-iodosaccharin

Dates

Modify: 2023-08-15

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